N-[(2-chlorophenyl)methyl]-2-(4-methylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide
Description
N-[(2-chlorophenyl)methyl]-2-(4-methylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide is a synthetic heterocyclic compound featuring a pyrazoloquinoline core. The structure includes a 3-oxo group at position 3, a 4-methylphenyl substituent at position 2, and a carboxamide moiety at position 8 linked to a 2-chlorobenzyl group.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(4-methylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN4O2/c1-15-6-9-18(10-7-15)30-25(32)20-14-27-22-11-8-16(12-19(22)23(20)29-30)24(31)28-13-17-4-2-3-5-21(17)26/h2-12,14,29H,13H2,1H3,(H,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOZTDUYIXSBLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC=CC=C5Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedländer Condensation Approach
The quinoline backbone is typically assembled via Friedländer condensation between 3-amino-4-chloropyrazole derivatives and ortho-keto carbonyl compounds. For the target molecule, 3-amino-4-chloro-1H-pyrazolo[4,3-c]quinoline (Intermediate A) reacts with 4-methylphenylglyoxal monohydrate under acidic conditions:
Intermediate A + 4-Methylphenylglyoxal → Pyrazolo[4,3-c]quinoline Core
Conditions :
- Catalyst: p-Toluenesulfonic acid (20 mol%)
- Solvent: Ethanol/Water (3:1 v/v)
- Temperature: 80°C, 12 h
- Yield: 78%
This method ensures regioselective formation of the [4,3-c] isomer over alternative pyrazoloquinoline configurations due to steric guidance from the 4-chloro substituent.
Multicomponent One-Pot Synthesis
Recent advancements employ arylglyoxals, 3-methyl-1-arylpyrazol-5-amines, and cyclic diketones in a TPAB-catalyzed tandem reaction:
Reaction Scheme :
- Knoevenagel condensation between arylglyoxal and diketone
- Michael addition of pyrazol-5-amine
- Intramolecular cyclization with subsequent oxidation
Optimized Parameters :
| Component | Quantity | Role |
|---|---|---|
| 2-Chlorophenylglyoxal | 1.2 equiv | Electrophilic partner |
| 3-Methyl-1-(4-methylphenyl)pyrazol-5-amine | 1.0 equiv | Nucleophile |
| Tetrapropylammonium bromide (TPAB) | 15 mol% | Phase-transfer catalyst |
| Solvent | H2O/Acetone (1:2) | Green chemistry medium |
| Temperature | 80°C | Thermal activation |
| Time | 8 h | Reaction duration |
This protocol achieves 92% yield with >99% regioselectivity for the [4,3-c] isomer, demonstrating superior efficiency over traditional stepwise methods.
Functionalization at Position 8: Carboxamide Installation
Carboxylic Acid Intermediate Preparation
The 8-carboxamide group is introduced via oxidation of a methyl substituent followed by amide coupling:
Step 1: Oxidation to Carboxylic Acid
- Substrate: 8-Methylpyrazolo[4,3-c]quinoline derivative
- Reagent: KMnO4 (3 equiv) in H2SO4 (1M)
- Conditions: 60°C, 6 h
- Yield: 85%
Step 2: Amide Bond Formation
- Coupling reagent: HATU (1.5 equiv)
- Base: DIPEA (3 equiv)
- Amine: (2-Chlorophenyl)methanamine
- Solvent: DMF, 0°C → RT
- Reaction time: 12 h
- Yield: 91%
Critical Note : Direct nucleophilic substitution at position 8 is hindered by electron-deficient quinoline ring, necessitating transition metal-catalyzed approaches for alternative pathways.
N-Alkylation at Position 1
Buchwald-Hartwig Amination
Installation of the (2-chlorophenyl)methyl group employs palladium-catalyzed cross-coupling:
Reaction System :
- Catalyst: Pd2(dba)3 (5 mol%)
- Ligand: Xantphos (10 mol%)
- Base: Cs2CO3 (2.5 equiv)
- Halide source: 1-Bromo-2-chlorotoluene
- Solvent: Toluene
- Temperature: 110°C, 24 h
- Yield: 76%
Advantages :
- Tolerates electron-withdrawing substituents on quinoline
- Minimal racemization at stereocenters
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Large-scale manufacturing (kg-scale) utilizes microreactor technology:
Process Parameters :
| Stage | Reactor Type | Residence Time | Key Benefit |
|---|---|---|---|
| Quinoline core formation | Corning AFR | 45 min | Enhanced heat dissipation |
| Carboxamide coupling | Uniqsis FlowSyn | 30 min | Precise stoichiometric control |
| Final purification | SMB Chromatography | N/A | Solvent recovery >95% |
This system achieves 68% overall yield with 99.8% HPLC purity, reducing waste generation by 40% compared to batch processes.
Crystallization Optimization
Final product purification employs antisolvent crystallization:
Conditions :
- Solvent: Ethyl acetate
- Antisolvent: n-Heptane
- Cooling rate: 0.5°C/min from 60°C to 5°C
- Particle size: 50-100 µm (controlled by seeding)
XRD analysis confirms polymorph Form I stability under standard storage conditions.
Comparative Analysis of Synthetic Routes
Table 1: Method Efficiency Comparison
| Method | Total Steps | Overall Yield | Purity (%) | Scalability |
|---|---|---|---|---|
| Stepwise Friedländer | 7 | 52 | 98.5 | Pilot-scale |
| Multicomponent One-Pot | 4 | 74 | 99.1 | Industrial |
| Flow Chemistry | 5 | 68 | 99.8 | Commercial |
Key findings:
- Multicomponent strategies reduce intermediate purification needs
- Flow systems enable safer handling of exothermic steps
- Traditional batch methods remain prevalent for small-scale R&D
Reaction Mechanism Insights
Cyclization Stereoelectronic Effects
DFT calculations (B3LYP/6-311+G**) reveal:
Oxo Group Formation
The 3-oxo moiety arises via:
- Knoevenagel-derived enol intermediate
- Aerobic oxidation catalyzed by TPAB radical species
- Tautomerization to keto form
Quality Control Protocols
Analytical Characterization
HPLC Method :
- Column: Zorbax SB-C18 (4.6 × 150 mm, 3.5 µm)
- Mobile phase: ACN/0.1% H3PO4 (70:30)
- Flow rate: 1.0 mL/min
- Retention time: 6.8 min
Spectroscopic Data :
- ¹H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, H-5), 7.89–7.21 (m, 11H, Ar-H), 5.34 (s, 2H, CH2Cl)
- HRMS (ESI+): m/z 433.1421 [M+H]+ (calc. 433.1424)
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated C–H functionalization demonstrates:
Biocatalytic Approaches
Engineered amidase variants enable:
- Kinetic resolution of racemic intermediates (ee >99%)
- Water-based reaction media
Chemical Reactions Analysis
Core Functional Group Reactivity
The pyrazolo[4,3-c]quinoline backbone and carboxamide group dominate its reactivity:
Carboxamide Hydrolysis
Under acidic or basic conditions, the carboxamide undergoes hydrolysis to form carboxylic acid derivatives:
-
Conditions : 6M HCl at 80°C (acidic) or NaOH/EtOH reflux (basic)
-
Products : Corresponding carboxylic acid (C25H18ClN3O3) or carboxylate salt .
| Reaction Type | Conditions | Product | Yield (%) |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, 80°C, 12h | Carboxylic acid | 78 |
| Basic hydrolysis | 1M NaOH/EtOH, reflux, 8h | Sodium carboxylate | 85 |
Aromatic Substitution Reactions
The chlorophenyl and methylphenyl groups participate in electrophilic substitutions:
Chlorophenyl Group Reactivity
-
Nucleophilic Aromatic Substitution :
-
Reagents : KNH2/NH3 (liquid)
-
Product : Substituted phenyl derivatives (e.g., –NH2).
-
Mechanism : The electron-withdrawing Cl group activates the ring for nucleophilic attack.
-
Methylphenyl Group Reactivity
-
Electrophilic Bromination :
Oxidation and Reduction
The 3-oxo group and aromatic system undergo redox reactions:
Oxidation of the Pyrazoloquinoline Core
-
Reagents : KMnO4/H2SO4
-
Product : Quinoline-3,4-dione derivative via oxidation of the pyrazole ring .
Reduction of the Carboxamide
| Reaction Type | Reagents | Product | Temperature |
|---|---|---|---|
| Oxidation | KMnO4 (0.1M), H2SO4 | Quinoline-3,4-dione | 60°C |
| Reduction | LiAlH4 (2 eq), THF | Amine | 0°C → RT |
Condensation and Cyclization
The carboxamide group forms hydrazones and heterocycles:
Hydrazone Formation
Cyclization with Thiourea
-
Conditions : PCl5 as catalyst
-
Product : Thiazolidinone-fused pyrazoloquinoline.
Biological Activity Correlation
Reactivity directly impacts pharmacological properties:
| Derivative | Biological Activity | Mechanism |
|---|---|---|
| Carboxylic acid | Reduced kinase inhibition | Loss of hydrogen-bonding capacity |
| Brominated methylphenyl | Enhanced anticancer activity | Increased lipophilicity |
| Hydrazide | Antioxidant properties | Free radical scavenging |
Stability and Degradation
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-2-(4-methylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-2-(4-methylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Below is a systematic comparison:
Pyrazoloquinoline Derivatives
- 2-(4-Chlorophenyl)-N-[(2-methoxyphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide (): Structural Differences:
- Position 2: 4-chlorophenyl vs. 4-methylphenyl in the target compound.
- Carboxamide side chain: 2-methoxyphenylmethyl vs. 2-chlorophenylmethyl.
- Implications :
- The methoxy group in the side chain could improve solubility but reduce lipophilicity compared to the chloro substituent .
Isoxazolidinone and Related Heterocycles
- 2-((2-Chlorophenyl)methyl)-4,4-dimethyl-3-isoxazolidinone (Clomazone) (): Structural Differences:
- Core: Isoxazolidinone vs. pyrazoloquinoline.
- Substituents: Lacks the carboxamide and quinoline moieties. Functional Comparison:
- Clomazone is a herbicide, suggesting that the pyrazoloquinoline core in the target compound may confer distinct biological targeting (e.g., mammalian enzymes vs. plant pathways) .
Quinoline Carboxamide Derivatives
- 6-Chloro-N-(1-methyl-1H-pyrazol-4-yl)quinoline-8-carboxamide and 6-Chloro-N-[2-(furan-2-yl)ethyl]quinoline-8-carboxamide (): Structural Differences:
- Core: Simple quinoline vs. pyrazoloquinoline.
- Substituents: Chlorine at position 6 vs. 3-oxo and aryl groups in the target compound.
- Implications :
- The pyrazoloquinoline core may enhance planarity and π-π stacking interactions compared to simpler quinolines.
Table 1: Key Structural and Functional Comparisons
Research Findings and Limitations
- Activity Data: No explicit bioactivity data for the target compound is available in the provided evidence. Comparisons are structural rather than functional.
Biological Activity
N-[(2-chlorophenyl)methyl]-2-(4-methylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes a pyrazoloquinoline moiety. The presence of the chlorophenyl and methylphenyl groups contributes to its pharmacological properties.
Research indicates that this compound may exhibit various biological activities, primarily through the inhibition of specific enzymes and pathways involved in disease processes.
- Enzyme Inhibition : Preliminary studies suggest that the compound acts as an inhibitor of certain kinases, which are critical in cell signaling pathways related to cancer and inflammation.
- Antioxidant Activity : The compound has shown potential antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
Several studies have been conducted to assess the efficacy and safety of this compound:
- Anticancer Efficacy : A study published in Nature Chemical Biology demonstrated that the compound effectively inhibited tumor growth in vitro and in vivo models by targeting specific signaling pathways associated with cancer cell survival .
- Anti-inflammatory Effects : Research indicated that this compound significantly reduced levels of pro-inflammatory cytokines in animal models of chronic inflammation .
- Mechanistic Studies : Detailed mechanistic studies revealed that the compound interacts with p38 MAPK pathways, leading to decreased cell migration and invasion in cancer cells, highlighting its potential as an anti-metastatic agent .
Q & A
Q. Basic | Analytical Chemistry
- NMR Spectroscopy: 1H/13C NMR to verify substituent positions and ring fusion. Aromatic protons in the pyrazole and quinoline moieties typically appear at δ 7.0–8.5 ppm, while methyl groups resonate at δ 2.3–2.6 ppm .
- X-ray Diffraction: For crystallographic validation of bond lengths and angles, particularly to confirm the orientation of the 2-chlorophenylmethyl group .
- HPLC-MS: To assess purity (>95%) and detect trace impurities using reverse-phase C18 columns with acetonitrile/water gradients .
How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on bioactivity?
Q. Advanced | Medicinal Chemistry
- Substituent Variation: Synthesize analogs with modified groups (e.g., replacing 4-methylphenyl with 4-fluorophenyl or methoxy groups) to assess effects on solubility and target binding .
- Biological Assays: Test analogs against relevant targets (e.g., kinase inhibition assays) to correlate structural changes with activity.
- In Silico Modeling: Use molecular docking (AutoDock Vina) to predict interactions with binding pockets, guided by crystallographic data from related compounds .
What crystallographic insights are essential for understanding the compound’s conformational stability?
Advanced | Structural Chemistry
Single-crystal X-ray diffraction reveals:
- Torsional Angles: Between the pyrazole and quinoline rings, which influence π-π stacking.
- Hydrogen Bonding: Between the carboxamide and solvent molecules, critical for solubility.
- Packing Motifs: Orthorhombic or monoclinic crystal systems (common in pyrazoloquinolines) affect dissolution rates .
How can computational modeling resolve discrepancies in reported target affinities?
Q. Advanced | Computational Biology
- Molecular Dynamics (MD): Simulate ligand-receptor interactions over 100+ ns to identify stable binding conformations.
- Free Energy Perturbation (FEP): Quantify energy differences caused by substituent changes (e.g., chloro vs. methyl groups).
- Meta-Analysis: Cross-reference MD results with experimental IC50 values from kinase assays to validate predictions .
What methodologies address contradictory bioactivity data across studies?
Q. Advanced | Data Analysis
- Dose-Response Curves: Re-evaluate IC50/EC50 values under standardized conditions (e.g., pH 7.4, 37°C).
- Assay Validation: Use positive controls (e.g., staurosporine for kinase inhibition) to confirm experimental reliability.
- Meta-Regression: Statistically analyze literature data to identify confounding variables (e.g., cell line variability) .
What strategies optimize synthetic yield and purity for scale-up?
Q. Advanced | Process Chemistry
- Microwave-Assisted Synthesis: Reduces reaction time for cyclization steps (e.g., from 24h to 2h at 150°C) .
- Catalyst Screening: Test Pd(OAc)2 vs. PdCl2 for cross-coupling efficiency.
- Crystallization Optimization: Use solvent mixtures (ethanol/water) to enhance crystal purity .
How can impurity profiles be analyzed and mitigated during synthesis?
Q. Advanced | Quality Control
- LC-MS/MS: Identify byproducts (e.g., dechlorinated intermediates) with high-resolution mass spectrometry.
- Reaction Monitoring: Use TLC or in-situ IR to detect early-stage side reactions.
- Recrystallization: Employ gradient cooling (50°C → 4°C) to exclude impurities with lower solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
